molecular formula C7H6N4S B13093215 N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine

N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine

Cat. No.: B13093215
M. Wt: 178.22 g/mol
InChI Key: RAWVUMVRIJLHGA-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine typically involves the reaction of 2-aminopyridine with appropriate thiadiazole precursors. One common method includes the cyclization of 2-aminopyridine with thiosemicarbazide under acidic conditions, followed by oxidation to form the thiadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reaction temperature is usually maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine can be compared with other similar compounds, such as:

    N-(Pyridin-2-yl)benzamides: These compounds also contain a pyridine ring but differ in their functional groups and biological activities.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a thiadiazole ring and exhibit different pharmacological properties.

    3-bromoimidazo[1,2-a]pyridines: These compounds have an imidazo[1,2-a]pyridine core and are synthesized under different reaction conditions.

The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

N-pyridin-2-ylthiadiazol-5-amine

InChI

InChI=1S/C7H6N4S/c1-2-4-8-6(3-1)10-7-5-9-11-12-7/h1-5H,(H,8,10)

InChI Key

RAWVUMVRIJLHGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CN=NS2

Origin of Product

United States

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